molecular formula C12H9ClN2 B1347669 2-Chloro-5,8-dimethylquinoline-3-carbonitrile CAS No. 351363-12-7

2-Chloro-5,8-dimethylquinoline-3-carbonitrile

Cat. No. B1347669
M. Wt: 216.66 g/mol
InChI Key: SXMZARFPNUVUNV-UHFFFAOYSA-N
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Description

2-Chloro-5,8-dimethylquinoline-3-carbonitrile (2-Cl-5,8-DMQ-3-CN) is a chemical compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound that contains nitrogen, chlorine, and carbon, and is part of a larger family of compounds known as quinoline derivatives. 2-Cl-5,8-DMQ-3-CN has been studied for its potential uses in synthetic organic chemistry, as a catalyst in organic reactions, and as a potential drug in medicinal chemistry. In

Scientific Research Applications

Synthesis and Chemical Transformations

2-Chloro-5,8-dimethylquinoline-3-carbonitrile plays a significant role in the synthesis and transformation of various chemical compounds. It has been used in the synthesis of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, leading to the creation of diverse heterocyclic compounds with potential biological activities (Yassin, 2009). Furthermore, its reactivity has been explored in the formation of tetrahydropyrimido [4, 5-b]-quinoline derivatives, highlighting its versatility in chemical reactions (Elkholy & Morsy, 2006).

Structural and Computational Studies

The compound has been the subject of structural and computational studies. For instance, a comprehensive investigation of its structural aspects through spectral methods and X-ray crystallography was performed, providing insights into its molecular structure and properties (Mansour et al., 2013). This kind of research is crucial for understanding the compound's potential applications in various fields.

Potential in Material Science

In the realm of material science, the derivative's properties have been examined for their optoelectronic, nonlinear, and charge transport characteristics. Such studies are essential for the development of new materials with specific electronic and optical properties (Irfan et al., 2020).

Application in Corrosion Inhibition

Interestingly, derivatives of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile have been explored as corrosion inhibitors, showcasing their potential in protecting metals from corrosion, a crucial aspect in industrial applications (Singh et al., 2016), (Erdoğan et al., 2017).

Biological Activity Exploration

The compound and its derivatives have been a subject of exploration for their biological activities. Such studies are crucial for understanding the potential therapeutic applications of these compounds (Mekheimer et al., 2019).

Exploration in Organic Light Emitting Diodes (OLEDs)

The compound has been utilized in the synthesis of materials for organic light emitting diodes, signifying its importance in the development of advanced electronic devices (Kumar et al., 2014).

properties

IUPAC Name

2-chloro-5,8-dimethylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-7-3-4-8(2)11-10(7)5-9(6-14)12(13)15-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMZARFPNUVUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357716
Record name 2-chloro-5,8-dimethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805392
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-5,8-dimethylquinoline-3-carbonitrile

CAS RN

351363-12-7
Record name 2-chloro-5,8-dimethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351363-12-7
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